molecular formula C15H14N2O3 B4080370 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-2-pyridinylacetamide

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-2-pyridinylacetamide

Cat. No. B4080370
M. Wt: 270.28 g/mol
InChI Key: DEPRRHGGRXMJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-2-pyridinylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as LY-2456302 and has been synthesized using several methods.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-2-pyridinylacetamide involves the positive allosteric modulation of the α7 nicotinic acetylcholine receptor. This receptor is present in the central nervous system and plays a crucial role in cognitive function. The positive allosteric modulation of this receptor by 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-2-pyridinylacetamide leads to an increase in the receptor's sensitivity to acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-2-pyridinylacetamide has been reported to have several biochemical and physiological effects. This compound has been shown to improve cognitive function by enhancing memory and learning abilities. It has also been reported to have anxiolytic and antidepressant effects. Additionally, this compound has been shown to have neuroprotective effects, which can help in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-2-pyridinylacetamide in lab experiments is its ability to improve cognitive function. This compound can be used to study the effects of positive allosteric modulation of the α7 nicotinic acetylcholine receptor on cognitive function. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results obtained in lab experiments.

Future Directions

There are several future directions for the study of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-2-pyridinylacetamide. One of the significant future directions is the development of more potent and selective compounds that can target the α7 nicotinic acetylcholine receptor. Additionally, the potential applications of this compound in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis can be explored. The effects of this compound on other neurotransmitter systems such as the glutamatergic system can also be studied to gain a better understanding of its mechanism of action. Overall, further research on 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-2-pyridinylacetamide can lead to the development of novel therapeutic agents for the treatment of various neurological disorders.
Conclusion:
In conclusion, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-2-pyridinylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of neurological disorders. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can lead to the development of novel therapeutic agents for the treatment of various neurological disorders.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-2-pyridinylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease. It has been reported that 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-2-pyridinylacetamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function. This compound has also been studied for its potential applications in the treatment of depression, anxiety, and schizophrenia.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-15(17-14-7-3-4-8-16-14)9-11-10-19-12-5-1-2-6-13(12)20-11/h1-8,11H,9-10H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPRRHGGRXMJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-2-pyridinylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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